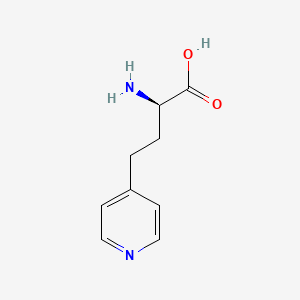![molecular formula C11H10F3NO B13569752 rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the use of radical trifluoromethylation, where carbon-centered radicals are generated and subsequently reacted with trifluoromethylating agents . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the benzamide moiety.
Aplicaciones Científicas De Investigación
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its desired effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]acetamide
- N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]propionamide
- N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]butyramide
Uniqueness
rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide is unique due to the presence of the benzamide moiety, which can impart distinct chemical and biological properties compared to other similar compounds. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H10F3NO |
|---|---|
Peso molecular |
229.20 g/mol |
Nombre IUPAC |
N-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-6-9(8)15-10(16)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9+/m1/s1 |
Clave InChI |
FJQPXBKLJXUQQX-BDAKNGLRSA-N |
SMILES isomérico |
C1[C@H]([C@H]1NC(=O)C2=CC=CC=C2)C(F)(F)F |
SMILES canónico |
C1C(C1NC(=O)C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13569684.png)
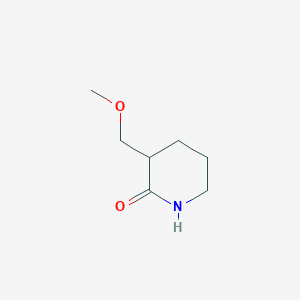
![Tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13569690.png)
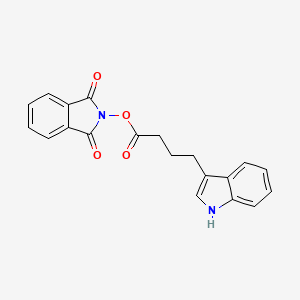
![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13569708.png)
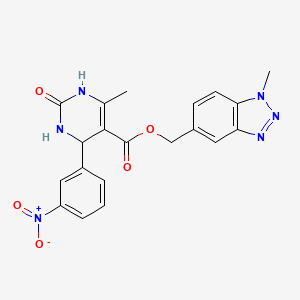
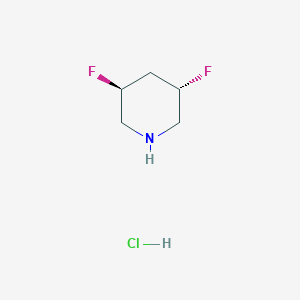
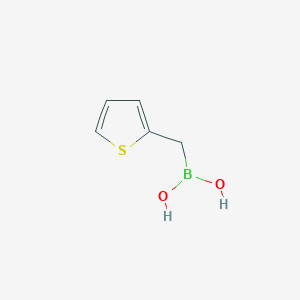
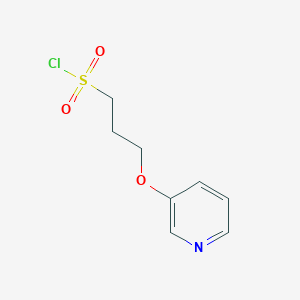
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)

